

# An In-Depth Guide to the $^1\text{H}$ NMR Spectrum of Propyl Tiglate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propyl tiglate*

Cat. No.: *B1609282*

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This technical guide provides a comprehensive analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **propyl tiglate**. The document details the experimental parameters, presents a thorough interpretation of the spectral data, and correlates the observed signals to the molecular structure of the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

## Chemical Structure

**Propyl tiglate**, systematically named propyl (E)-2-methylbut-2-enoate, is an organic ester with the chemical formula  $\text{C}_8\text{H}_{14}\text{O}_2$ .<sup>[1]</sup> Its structure features a propyl ester group attached to the tiglic acid moiety, which is characterized by a trans-configured double bond.

Caption: Chemical structure of **propyl tiglate**.

## Experimental Protocol

The  $^1\text{H}$  NMR spectrum was obtained using a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), which served as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## $^1\text{H}$ NMR Spectral Data

The following table summarizes the quantitative data obtained from the  $^1\text{H}$  NMR spectrum of **propyl tiglate**.

Signal	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
a	0.96	triplet	3H	7.4	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
b	1.66	sextet	2H	7.4, 6.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
c	1.82	doublet	3H	7.1	=C-CH <sub>3</sub>
d	1.84	singlet	3H	-	=C(CH <sub>3</sub> )-
e	4.07	triplet	2H	6.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
f	6.83	quartet	1H	7.1	-CH=C-

## Interpretation of the Spectrum

The  $^1\text{H}$  NMR spectrum of **propyl tiglate** displays six distinct signals, each corresponding to a unique proton environment in the molecule.

- Signal a (0.96 ppm): This triplet, integrating to three protons, is characteristic of a terminal methyl group (-CH<sub>3</sub>) adjacent to a methylene group (-CH<sub>2</sub>-). The coupling constant of 7.4 Hz is typical for vicinal coupling in an alkyl chain. This signal is assigned to the methyl protons of the propyl group.
- Signal b (1.66 ppm): The sextet, integrating to two protons, arises from the methylene group of the propyl chain that is adjacent to both a methyl group and another methylene group. The multiplicity is a result of splitting by the three protons of the neighboring methyl group and the two protons of the adjacent methylene group (n+1 rule, 3+1=4 and 2+1=3, resulting in a complex multiplet that appears as a sextet). This signal corresponds to the central methylene protons of the propyl group.

- Signal c (1.82 ppm): This doublet, integrating to three protons, is assigned to the methyl group attached to the double bond. The splitting into a doublet with a coupling constant of 7.1 Hz is due to coupling with the vinylic proton.
- Signal d (1.84 ppm): The singlet, integrating to three protons, is assigned to the methyl group on the other side of the double bond, which is attached to the same carbon as the ester group. As there are no adjacent protons, this signal appears as a singlet.
- Signal e (4.07 ppm): This triplet, integrating to two protons, is significantly downfield due to the deshielding effect of the adjacent oxygen atom of the ester group. It is assigned to the methylene protons directly attached to the ester oxygen. The triplet multiplicity arises from coupling with the adjacent methylene group of the propyl chain.
- Signal f (6.83 ppm): The quartet, integrating to one proton, is located in the vinylic region of the spectrum, confirming the presence of a proton on the double bond. The quartet multiplicity is due to coupling with the three protons of the adjacent methyl group (signal c).

## Visualization of Spectral Assignments

The following diagram illustrates the correlation between the proton signals in the  $^1\text{H}$  NMR spectrum and their corresponding positions in the **propyl tiglate** molecule.

Caption: Correlation of  $^1\text{H}$  NMR signals with the **propyl tiglate** structure.

This comprehensive analysis of the  $^1\text{H}$  NMR spectrum of **propyl tiglate** provides a clear and detailed interpretation of its key spectral features. The data presented herein can be effectively utilized for the structural confirmation and purity assessment of this compound in various research and development applications.

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## References

- 1. Propyl tiglate | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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